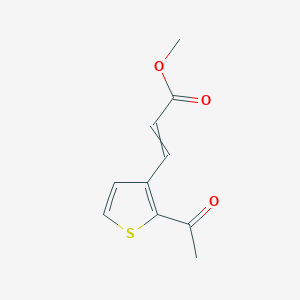
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a sulfur-containing heterocycle, substituted with an acetyl group at the 2-position and a propenoate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Acetylation: The thiophene ring is then acetylated at the 2-position using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Esterification: The final step involves the esterification of the acetylated thiophene with methyl acrylate (CH₂=CHCOOCH₃) under basic conditions, typically using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced at the carbonyl group of the acetyl moiety using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens (e.g., bromine, chlorine) or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in chloroform.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate serves as a building block for more complex molecules
Biology
The compound’s derivatives have shown potential as bioactive molecules. For instance, modifications at the ester or acetyl groups can lead to compounds with antimicrobial or anti-inflammatory properties.
Medicine
Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing new therapeutic agents.
Industry
In materials science, this compound is explored for its use in the production of conductive polymers and organic semiconductors. Its thiophene ring contributes to the electronic properties of these materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and ester groups can undergo hydrolysis, releasing active metabolites that interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
Uniqueness
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate is unique due to the presence of both an acetyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic and industrial applications.
Properties
CAS No. |
102053-79-2 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3S/c1-7(11)10-8(5-6-14-10)3-4-9(12)13-2/h3-6H,1-2H3 |
InChI Key |
NBBFJNAVEDZGER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















